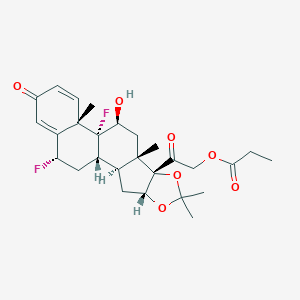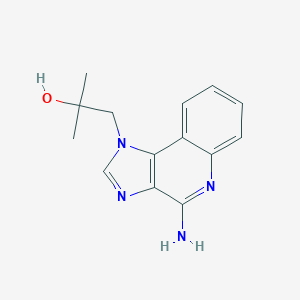
Afatinib dimaleate
Overview
Description
Afatinib dimaleate is a medication used primarily for the treatment of non-small cell lung carcinoma (NSCLC). It belongs to the tyrosine kinase inhibitor family of medications and is taken orally. This compound is particularly effective in treating cases of NSCLC that harbor mutations in the epidermal growth factor receptor (EGFR) gene .
Mechanism of Action
- It covalently binds to and blocks signaling from all homo- and heterodimers formed by the ErbB family members:
- ErbB4 .
- Downstream effects include decreased cell proliferation, increased apoptosis, and reduced angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Afatinib dimaleate covalently binds to the kinase domains of EGFR, human EGFRs (HER) 2, and HER4 . This results in irreversible inhibition of tyrosine kinase autophosphorylation . The nature of these interactions is covalent, leading to a permanent inhibition of the enzyme activity.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking signalling from all homo- and heterodimers formed by the ErbB family members EGFR, HER2, and HER4 . This results in the downregulation of signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It covalently binds to and irreversibly inhibits the tyrosine kinase autophosphorylation of EGFR, HER2, and HER4 . This leads to the downregulation of ErbB signaling .
Temporal Effects in Laboratory Settings
This compound has time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . The effective elimination half-life is approximately 37 h .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of afatinib dimaleate involves several key steps:
Substitution Reaction: 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one reacts with (S)-3-hydroxytetrahydrofuran.
Reduction: The intermediate product undergoes reduction.
Amidation: The reduced product is then amidated.
Condensation: The amidated product undergoes condensation.
Salt Formation: Finally, the product is converted into this compound through salt formation
Industrial Production Methods
The industrial production of this compound is optimized to ensure high yield and quality. The process involves a controlled, efficient, and robust three-stage manufacturing process, which includes nitro-reduction, amidation, and salification. This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Afatinib dimaleate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions are part of its synthetic process.
Substitution: Substitution reactions are involved in its initial synthesis
Common reagents used in these reactions include reducing agents, amidating agents, and condensing agents. The major products formed from these reactions are intermediates that eventually lead to the formation of this compound .
Scientific Research Applications
Afatinib dimaleate has a wide range of scientific research applications:
Chemistry: It is used in the study of tyrosine kinase inhibitors and their effects on cancer cells.
Biology: Research on its effects on cellular signaling pathways and its role in inhibiting tumor growth.
Medicine: Primarily used in the treatment of non-small cell lung carcinoma, and there is emerging evidence supporting its use in other cancers such as breast cancer
Industry: Its production process is studied for optimization and scalability
Comparison with Similar Compounds
Afatinib dimaleate is compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib. Unlike first-generation inhibitors like erlotinib and gefitinib, this compound is effective against a broader range of EGFR mutations. it is not effective against the T790M mutation, which requires third-generation inhibitors like osimertinib .
Similar Compounds
Erlotinib: A first-generation tyrosine kinase inhibitor.
Gefitinib: Another first-generation tyrosine kinase inhibitor.
Osimertinib: A third-generation tyrosine kinase inhibitor effective against the T790M mutation
Properties
CAS No. |
850140-73-7 |
|---|---|
Molecular Formula |
C28H29ClFN5O7 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |
InChI Key |
LIENDGDDWJRJLO-WFFUCRSMSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid Powder |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Afatinib Dimaleate?
A1: this compound is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.
Q2: What is the chemical structure of this compound?
A2: this compound is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.
Q3: Are there different crystalline forms of this compound? What are their characteristics?
A3: Yes, research has identified several crystalline forms of this compound, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.
Q4: How is the purity of this compound ensured during the manufacturing process?
A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure this compound. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.
Q5: What are the pharmacokinetic properties of this compound?
A5: Studies in healthy Chinese volunteers have demonstrated that this compound exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.
Q6: How does this compound compare to other EGFR inhibitors in terms of efficacy?
A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of this compound compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.
Q7: Are there any known resistance mechanisms to this compound?
A7: While this compound demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.
Q8: What analytical methods are employed to characterize and quantify this compound?
A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify this compound in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.
Q9: What are the stability characteristics of this compound?
A9: The stability of this compound is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]
Q10: Are there any strategies to enhance the solubility or bioavailability of this compound?
A10: The development of amorphous forms of this compound aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.
Q11: What is the role of computational chemistry in understanding this compound?
A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between this compound and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.
Q12: What are the potential degradation products of this compound, and how are they identified?
A12: Understanding the degradation pathways of this compound is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []
Q13: How does the cost of this compound compare to other oral cancer drugs?
A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including this compound, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.
Q14: What are the guidelines for the development and approval of generic versions of this compound?
A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like this compound. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.
Q15: What is the role of metformin in combination with this compound in treating lung adenocarcinoma?
A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including this compound. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)








![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)

